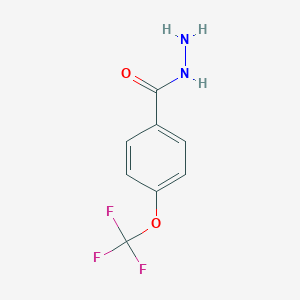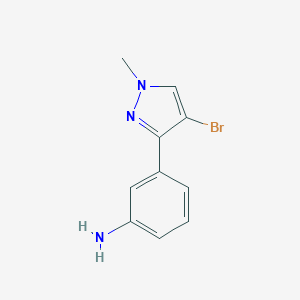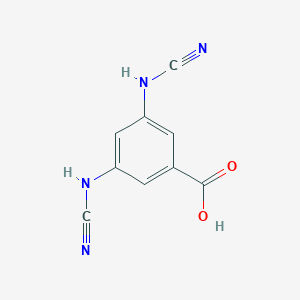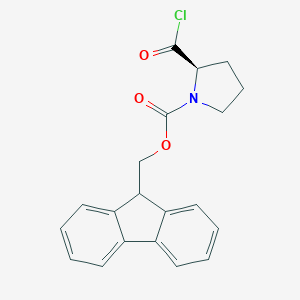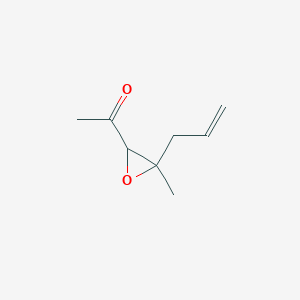
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone, also known as MVE, is a chemical compound that has been the subject of scientific research in recent years. MVE is a ketone that is commonly used in organic synthesis and has been found to have potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is not fully understood. However, researchers believe that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful reagent in organic synthesis. However, one limitation of using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is that it can be toxic at high concentrations. Care must be taken when handling 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone to avoid exposure to the skin and eyes.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone. One area of interest is the development of new anticancer drugs based on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone. Researchers are also exploring the use of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in agriculture as a natural pesticide. Additionally, 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone may have potential applications in the development of new materials, such as polymers and resins. Further research is needed to fully understand the properties and potential applications of 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone.
In conclusion, 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone is a chemical compound that has been the subject of scientific research for its potential applications in various fields. It is a ketone that is commonly used in organic synthesis and has been found to have antifungal, antibacterial, and anticancer properties. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to inhibit the activity of certain enzymes and has antioxidant activity. While there are advantages to using 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone in lab experiments, care must be taken to avoid exposure to high concentrations of the compound. Future research on 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone may lead to the development of new drugs, pesticides, and materials.
Synthesemethoden
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone can be synthesized through the reaction of 3-methyl-2-buten-1-ol with epichlorohydrin in the presence of a base catalyst. The resulting product is then purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has been studied extensively for its potential applications in the field of medicine. Researchers have found that 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has antifungal, antibacterial, and anticancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. 1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone has also been found to have antiviral activity against the influenza virus.
Eigenschaften
CAS-Nummer |
189170-25-0 |
|---|---|
Produktname |
1-(3-Methyl-3-prop-2-enyloxiran-2-yl)ethanone |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(3-methyl-3-prop-2-enyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-4-5-8(3)7(10-8)6(2)9/h4,7H,1,5H2,2-3H3 |
InChI-Schlüssel |
LJZXTLQMEDDURT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)(C)CC=C |
Kanonische SMILES |
CC(=O)C1C(O1)(C)CC=C |
Synonyme |
Ethanone, 1-[3-methyl-3-(2-propenyl)oxiranyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



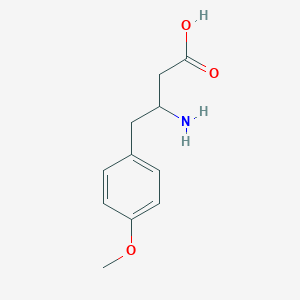
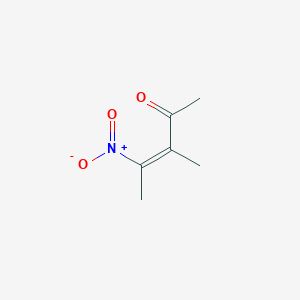
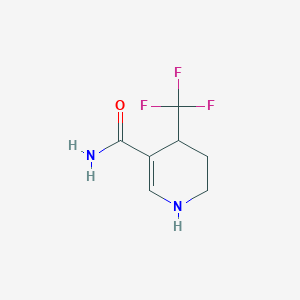
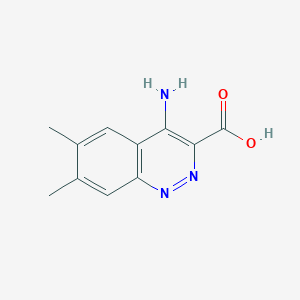
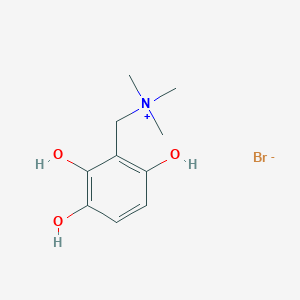
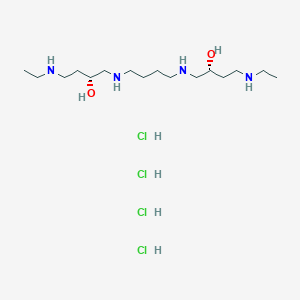
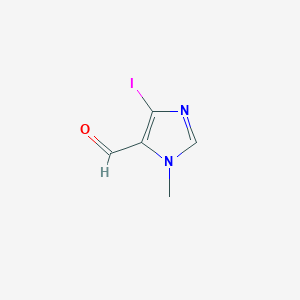
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
![5-Azido-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B63873.png)
![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)
